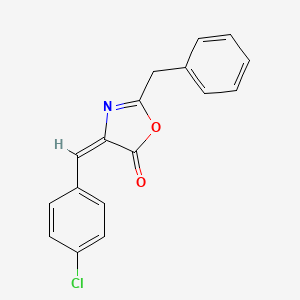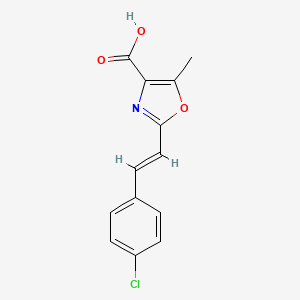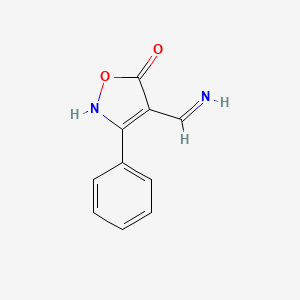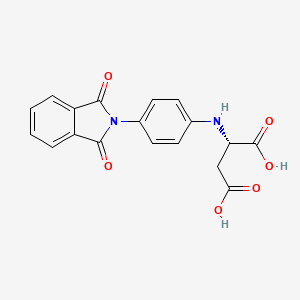
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a succinic acid backbone with an amino group attached to a phenyl ring, which is further connected to a 1,3-dioxoisoindolin moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between a succinic acid derivative and a 4-(1,3-dioxoisoindolin-2-yl)phenylamine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
Aplicaciones Científicas De Investigación
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
®-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid: The enantiomer of the compound with a different spatial arrangement of atoms.
N-Phenylsuccinimide: A structurally related compound with similar functional groups.
Phthalimide derivatives: Compounds containing the 1,3-dioxoisoindolin moiety, used in various chemical applications.
Uniqueness
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid stands out due to its specific stereochemistry and the presence of both the succinic acid and 1,3-dioxoisoindolin moieties
Propiedades
Número CAS |
834894-52-9 |
|---|---|
Fórmula molecular |
C18H14N2O6 |
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
(2S)-2-[4-(1,3-dioxoisoindol-2-yl)anilino]butanedioic acid |
InChI |
InChI=1S/C18H14N2O6/c21-15(22)9-14(18(25)26)19-10-5-7-11(8-6-10)20-16(23)12-3-1-2-4-13(12)17(20)24/h1-8,14,19H,9H2,(H,21,22)(H,25,26)/t14-/m0/s1 |
Clave InChI |
GZMVVQWJSGTUSE-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


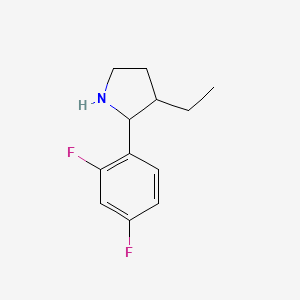
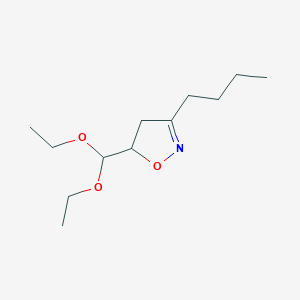
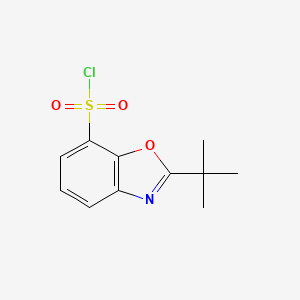
![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)
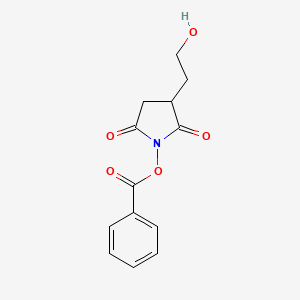
![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
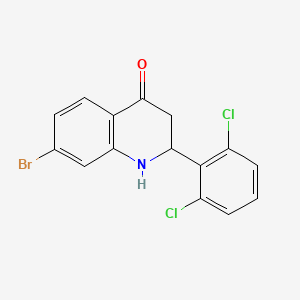
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)
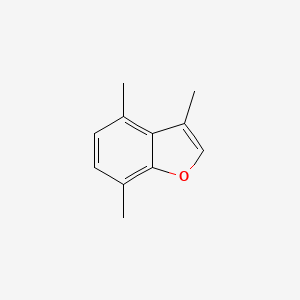
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
